
2'-Deoxy-5-(2,2-dicyanoethenyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is a modified nucleoside analog derived from uridine This compound is characterized by the presence of a dicyanoethenyl group at the 5-position of the uridine base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine typically involves the modification of 2’-deoxyuridine. One common method includes the introduction of the dicyanoethenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.
Substitution: The dicyanoethenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Medicine: Its ability to incorporate into DNA and RNA makes it a useful tool in studying cellular processes and developing therapeutic agents.
Industry: The compound’s unique properties are explored for use in diagnostic assays and as a molecular probe in various biochemical applications.
作用機序
The mechanism of action of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death in rapidly dividing cells, making it a potential candidate for anticancer therapies. The compound may also inhibit viral replication by interfering with viral nucleic acid synthesis .
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: A precursor to 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine, used in similar research applications.
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleoside analog used in DNA synthesis studies and cell proliferation assays.
Uniqueness
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by increasing its ability to interfere with nucleic acid metabolism and its stability in biological systems.
特性
CAS番号 |
911843-42-0 |
|---|---|
分子式 |
C13H12N4O5 |
分子量 |
304.26 g/mol |
IUPAC名 |
2-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N4O5/c14-3-7(4-15)1-8-5-17(13(21)16-12(8)20)11-2-9(19)10(6-18)22-11/h1,5,9-11,18-19H,2,6H2,(H,16,20,21)/t9-,10+,11+/m0/s1 |
InChIキー |
WPDYXZGTBMXTTC-HBNTYKKESA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


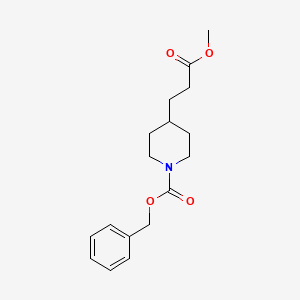


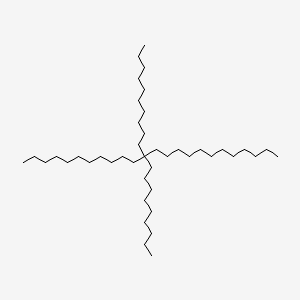
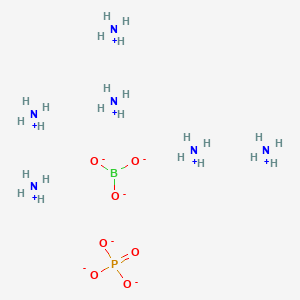
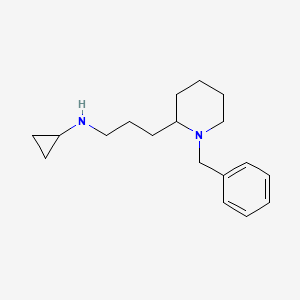
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

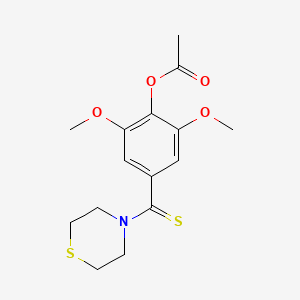
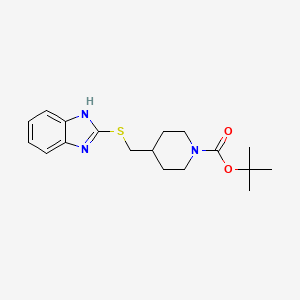
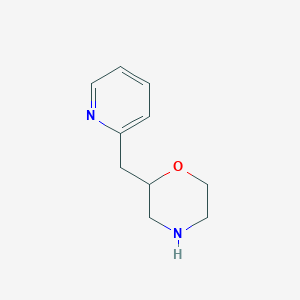
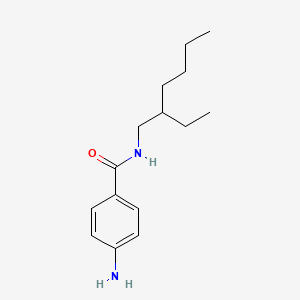

![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
